molecular formula C17H17NO3 B2513888 (4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate CAS No. 338413-37-9

(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate

Cat. No. B2513888
CAS RN: 338413-37-9
M. Wt: 283.327
InChI Key: CNMQHIPKAUOQGF-VAWYXSNFSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl N-(4-methoxyphenyl)carbamate” is C9H11NO3 . The average mass is 181.193 Da .


Physical And Chemical Properties Analysis

“Methyl N-(4-methoxyphenyl)carbamate” has a density of 1.2±0.1 g/cm3, a boiling point of 401.5±45.0 °C at 760 mmHg, and a flash point of 196.6±28.7 °C . It also has a molar refractivity of 78.3±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 233.2±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Reactivity

(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate is involved in various chemical synthesis processes and demonstrates diverse reactivity, indicating its potential in the development of complex chemical compounds:

  • The compound is used in directed lithiation processes. For example, tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate undergoes lithiation on the nitrogen and ortho to the directing metalating group, leading to high yields of substituted products after reacting with various electrophiles (Smith, El‐Hiti, & Alshammari, 2013).
  • It is also involved in electrophilic amination, acetamidation, and amidation reactions, showcasing its versatility in organic synthesis. Methyl N-(hydroxyphenyl)carbamates and methyl N-(4-methoxyphenyl)carbamate react with sodium azide in polyphosphoric acid, leading to the formation of various aminated products (Velikorodov et al., 2020).
  • The compound participates in ring closure reactions, which are fundamental in the synthesis of cyclic compounds. The kinetics of these reactions, catalyzed by methoxide ions, lead to cyclisation products, indicating its potential in the synthesis of pharmaceuticals (Hanusek et al., 2006).

Biological Activity and Applications

This compound's derivatives demonstrate significant biological activity, making them potential candidates for pharmaceutical applications:

  • Carbamate analogues of this compound, such as those synthesized from 2,5-bis(4-amidinophenyl)furan, exhibit anti-Pneumocystis carinii activity, highlighting their potential use in treating infections in immunosuppressed individuals (Rahmathullah et al., 1999).
  • Some derivatives are also found to have fungicidal activities against various plant pathogens, indicating their potential use in agricultural industries (Wei-dong & Southern, 2005).

properties

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-16-9-7-15(8-10-16)13-21-17(19)18-12-11-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMQHIPKAUOQGF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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